



# Spectroscopic Profile of 5-Bromo-4methoxyisatoic anhydride: A Technical Guide

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Compound of Interest

5-Bromo-4-methoxyisatoic
anhydride

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Disclaimer: Direct experimental spectroscopic data for **5-Bromo-4-methoxyisatoic anhydride** is not readily available in the surveyed scientific literature. This guide provides a predicted spectroscopic profile based on the analysis of structurally related compounds, namely 5-Bromoisatoic anhydride and 5-Methoxyisatoic anhydride, as well as the known spectroscopic characteristics of bromobenzene and anisole. The information presented herein is intended for research and development purposes and should be used as a reference for experimental validation.

# **Predicted Spectroscopic Data**

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Bromo-4-methoxyisatoic anhydride**. These predictions are derived from the additive effects of the bromo and methoxy substituents on the isatoic anhydride scaffold.

# Predicted <sup>1</sup>H NMR Data

Solvent: DMSO-d<sub>6</sub>



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~11.9	Singlet (broad)	1H	N-H
~7.8	Singlet	1H	Ar-H
~7.3	Singlet	1H	Ar-H
~3.9	Singlet	3H	O-CH₃

# Predicted <sup>13</sup>C NMR Data

Solvent: DMSO-d<sub>6</sub>

Chemical Shift (δ) ppm	Assignment
~162	C=O (anhydride)
~150	C=O (carbamate)
~148	C-O (aromatic)
~140	C-NH
~125	C-Br
~120	Ar-CH
~115	Ar-C (quaternary)
~110	Ar-CH
~57	O-CH₃

# **Predicted IR Data**



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3200	Medium, Broad	N-H Stretch
~1780	Strong	C=O Stretch (anhydride, asymmetric)
~1730	Strong	C=O Stretch (anhydride, symmetric)
~1610, 1580	Medium	C=C Stretch (aromatic)
~1280	Strong	C-O Stretch (aryl ether)
~1050	Medium	C-O Stretch (anhydride)
~680	Medium	C-Br Stretch

**Predicted Mass Spectrometry Data** 

m/z	Interpretation
273/275	[M] <sup>+</sup> Molecular ion peak (presence of Br isotopes)
229/231	[M - CO <sub>2</sub> ] <sup>+</sup>
201/203	[M - CO <sub>2</sub> - CO] <sup>+</sup>
122	[M - Br - CO <sub>2</sub> - CO] <sup>+</sup>

# **Experimental Protocols**

The following are general experimental protocols for obtaining the spectroscopic data.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A sample of **5-Bromo-4-methoxyisatoic anhydride** (5-10 mg) would be dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts would be referenced to the residual solvent peak.



# Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm<sup>-1</sup>.

# Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the ion source. The mass spectrum would be scanned over a mass range of m/z 50-500.

# **Spectroscopic Analysis Workflow**

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.



# Synthesis of 5-Bromo-4-methoxyisatoic anhydride Purification (e.g., Crystallization, Chromatography) Spectroscopic Analysis IR Spectroscopy (1H, 13C) Data Analysis and Structure Confirmation Integration of Spectroscopic Data Structure Confirmation

#### General Workflow for Spectroscopic Analysis

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Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

# Analysis of Spectroscopic Data from Related Compounds

# 5-Bromoisatoic anhydride

• ¹H NMR (DMSO-d<sub>6</sub>): A broad singlet for the N-H proton is observed around 11.85 ppm. The aromatic protons appear as doublets of doublets at approximately 7.96 ppm, 7.87 ppm, and 7.09 ppm.[1]



# 5-Methoxyisatoic anhydride

• ¹H NMR (CDCl₃): The N-H proton shows a broad singlet at around 11.61 ppm. The methoxy protons appear as a singlet at 3.65 ppm. The aromatic protons are observed as a doublet at 7.11 ppm, a doublet of doublets at 7.35 ppm, and a doublet at 7.19 ppm.[2]

#### **Bromobenzene**

- ¹H NMR: The aromatic protons typically resonate in the range of 7.2-7.6 ppm.
- <sup>13</sup>C NMR: The ipso-carbon (C-Br) appears around 122 ppm, with other aromatic carbons between 127-132 ppm.
- IR: Characteristic peaks include C-H stretching (aromatic) around 3060 cm<sup>-1</sup>, C=C stretching (aromatic) in the 1600-1450 cm<sup>-1</sup> region, and a C-Br stretching vibration around 700-600 cm<sup>-1</sup>.
- MS: The molecular ion peak appears at m/z 156/158 due to the two isotopes of bromine (<sup>79</sup>Br and <sup>81</sup>Br). A major fragment is the phenyl cation at m/z 77.[3][4][5][6][7]

# **Anisole (Methoxybenzene)**

- ¹H NMR: The methoxy protons give a sharp singlet around 3.8 ppm. The aromatic protons are found between 6.8 and 7.3 ppm.[8][9][10]
- ¹³C NMR: The carbon attached to the oxygen (C-O) is at about 160 ppm, while the methoxy carbon is around 55 ppm. The other aromatic carbons appear between 114 and 130 ppm. [11][12][13][14][15]
- IR: Key absorptions include C-H stretching (aromatic and aliphatic) around 3100-2800 cm<sup>-1</sup>,
   C=C stretching (aromatic) in the 1600-1450 cm<sup>-1</sup> range, and strong C-O stretching bands around 1250 cm<sup>-1</sup> (asymmetric) and 1040 cm<sup>-1</sup> (symmetric).[16][17][18][19][20]
- MS: The molecular ion is observed at m/z 108. Common fragments are seen at m/z 93 ([M-CH<sub>3</sub>]<sup>+</sup>) and m/z 78 ([M-CH<sub>2</sub>O]<sup>+</sup>).[21][22][23][24][25]



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